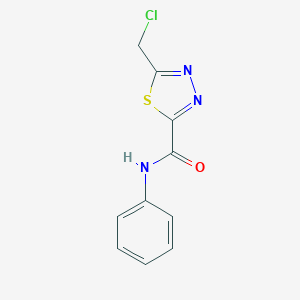

5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide

Description

Properties

IUPAC Name |

5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3OS/c11-6-8-13-14-10(16-8)9(15)12-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNYKYFTSIBGIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423652 |

Source

|

| Record name | 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113940-13-9 |

Source

|

| Record name | 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide

This guide provides a comprehensive overview and detailed protocols for the synthesis of the novel heterocyclic compound, 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established and diverse biological activities of the 1,3,4-thiadiazole scaffold.[1][2][3][4] The strategic incorporation of a reactive chloromethyl group and a phenyl carboxamide moiety presents a versatile platform for the development of new therapeutic agents.

This document is structured to provide not only a step-by-step synthetic route but also to elucidate the underlying chemical principles and rationale for the chosen methodologies. The protocols are designed to be self-validating, with clear guidance on reaction monitoring, purification, and characterization.

Strategic Synthetic Approach

The synthesis of this compound is best approached through a multi-step pathway, commencing with the construction of the core 1,3,4-thiadiazole ring, followed by functional group manipulations to introduce the desired substituents. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for the target compound.

Part 1: Synthesis of the Key Intermediate: 2-Amino-5-(chloromethyl)-1,3,4-thiadiazole

The initial and crucial step is the formation of the 2-amino-5-(chloromethyl)-1,3,4-thiadiazole core. This is achieved through the acid-catalyzed cyclization of chloroacetic acid and thiosemicarbazide.[5][6][7][8][9] This reaction is a well-established method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[10]

Experimental Protocol 1: Synthesis of 2-Amino-5-(chloromethyl)-1,3,4-thiadiazole

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, cautiously add phosphorus oxychloride (POCl₃) as the dehydrating agent.

-

Reaction Initiation: To the stirred POCl₃, add thiosemicarbazide in small portions, ensuring the temperature is maintained below 40 °C.

-

Addition of Chloroacetic Acid: Once the thiosemicarbazide is fully dissolved, slowly add chloroacetic acid. An exothermic reaction may be observed.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

| Parameter | Recommended Value | Rationale |

| Dehydrating Agent | Phosphorus Oxychloride (POCl₃) | A powerful dehydrating agent that facilitates the cyclization reaction. |

| Reaction Temperature | 80-90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition. |

| Reaction Time | 2-3 hours | Typically sufficient for the reaction to reach completion, as monitored by TLC. |

| Work-up | Quenching on ice and neutralization | Safely decomposes the excess POCl₃ and allows for the precipitation of the product. |

Part 2: Conversion of the Amino Group to a Carboxylic Acid

This stage of the synthesis is the most intricate, involving a three-step transformation of the 2-amino group into a carboxylic acid. This is achieved via a Sandmeyer-type reaction, a cornerstone of aromatic and heteroaromatic chemistry for the substitution of amino groups.[2][11][12][13]

Mechanistic Pathway for the Sandmeyer Cyanation

Caption: Simplified mechanism of the Sandmeyer cyanation.

Experimental Protocol 2: Diazotization and Cyanation

-

Diazotization:

-

Suspend 2-amino-5-(chloromethyl)-1,3,4-thiadiazole in a mixture of concentrated sulfuric acid and water, and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-(chloromethyl)-1,3,4-thiadiazole-2-carbonitrile.

-

Experimental Protocol 3: Hydrolysis of the Nitrile

-

Acid-Catalyzed Hydrolysis:

-

Reflux the crude 5-(chloromethyl)-1,3,4-thiadiazole-2-carbonitrile with a mixture of concentrated sulfuric acid and water for several hours.[14][15][16]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it onto ice.

-

Collect the precipitated 5-(chloromethyl)-1,3,4-thiadiazole-2-carboxylic acid by filtration, wash with cold water, and dry.

-

Part 3: Final Amide Bond Formation

The final step involves the coupling of the synthesized carboxylic acid with aniline to form the target N-phenyl carboxamide. To achieve an efficient reaction, the carboxylic acid is first converted to a more reactive acyl chloride.[17]

Experimental Protocol 4: Synthesis of this compound

-

Acyl Chloride Formation:

-

In a flask equipped with a reflux condenser and a gas trap, suspend 5-(chloromethyl)-1,3,4-thiadiazole-2-carboxylic acid in an inert solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (SOCl₂) dropwise at room temperature.

-

Reflux the mixture for 1-2 hours until the solid dissolves and gas evolution ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-(chloromethyl)-1,3,4-thiadiazole-2-carbonyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of aniline and a tertiary amine base (e.g., triethylamine or pyridine) in DCM. The base is crucial to neutralize the HCl generated during the reaction.

-

Allow the reaction to stir at room temperature for several hours.

-

Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

-

| Parameter | Recommended Value | Rationale |

| Acylating Agent | Thionyl Chloride (SOCl₂) | Efficiently converts the carboxylic acid to the more reactive acyl chloride. |

| Base for Amide Coupling | Triethylamine or Pyridine | Acts as an acid scavenger, driving the reaction to completion. |

| Solvent | Anhydrous Dichloromethane (DCM) | An inert solvent that dissolves the reactants and does not interfere with the reaction. |

Characterization and Analysis

The identity and purity of the synthesized compounds at each stage should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Melting Point: To determine the purity of the solid products.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O, C=N).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecules.

-

Mass Spectrometry (MS): To confirm the molecular weight of the products.

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution of several key organic transformations. This guide provides a robust and well-precedented pathway for its successful synthesis. The methodologies described herein are based on established and reliable chemical reactions, ensuring a high probability of success for researchers in the field. The final product, with its unique combination of functional groups, holds promise as a valuable building block for the discovery of new and effective therapeutic agents.

References

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Available at: [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Available at: [Link]

-

Eco-Friendly Synthesize and Biological Evaluation of 2-Amino-5-substituted-1,3,4-thiadiazoles. Available at: [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available at: [Link]

- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

-

How aniline react with carboxylic acid and carboxylic acid derivatives? - Quora. Available at: [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold | Semantic Scholar. Available at: [Link]

-

Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Available at: [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

-

Sandmeyer Reaction - Wikipedia. Available at: [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - NIH. Available at: [Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available at: [Link]

- Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.

-

Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives | Sych. Available at: [Link]

-

Thiosemicarbazides: Synthesis and reactions. Available at: [Link]

-

Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available at: [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Available at: [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

-

Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available at: [Link]

-

Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. Available at: [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Available at: [Link]

Sources

- 1. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure [mdpi.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. 2-AMINO-5-(METHYLTHIO)-1,3,4-THIADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Journal of Chemical Sciences : Eco-Friendly Synthesize and Biological Evaluation of 2-Amino-5-substituted-1,3,4-thiadiazoles - ISCA [isca.me]

- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]

- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sandmeyer Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. connectjournals.com [connectjournals.com]

An In-Depth Technical Guide to the Characterization of 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide

Introduction: The 1,3,4-Thiadiazole Scaffold in Modern Drug Discovery

The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] This five-membered ring system, containing one sulfur and two nitrogen atoms, serves as a versatile pharmacophore. Its unique electronic properties and ability to act as a hydrogen bond acceptor and donor system contribute to its diverse biological profile.[3] Derivatives of 1,3,4-thiadiazole have demonstrated significant potential as antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antifungal agents.[1][4][5]

This guide focuses on the detailed characterization of a specific derivative, 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (CAS No. 113940-13-9).[6] The incorporation of a reactive chloromethyl group at the 5-position and an N-phenyl carboxamide at the 2-position suggests a molecule designed for potential covalent interactions with biological targets or as a key intermediate for further chemical elaboration. This document provides a comprehensive overview of its structural elucidation through spectroscopic methods, a probable synthetic pathway, and an exploration of its potential biological significance based on the rich chemistry of its parent scaffold.

Molecular Structure and Physicochemical Properties

A foundational understanding of a compound begins with its basic structural and physical characteristics.

| Property | Value | Source |

| CAS Number | 113940-13-9 | [6] |

| Molecular Formula | C₁₀H₈ClN₃OS | [6] |

| Molecular Weight | 253.71 g/mol | [6] |

| Appearance | Typically a crystalline solid | [7] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred from similar structures |

Proposed Synthesis Pathway

A common method involves the reaction of an acyl chloride with thiosemicarbazide, followed by cyclization. In this case, the synthesis would likely start from 2-chloroacetyl chloride and N-phenylthiosemicarbazide.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 1-(2-chloroacetyl)-4-phenylthiosemicarbazide

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-phenylthiosemicarbazide (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of 2-chloroacetyl chloride (1.1 equivalents) in THF to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the resulting precipitate is filtered, washed with cold water, and dried to yield the intermediate, 1-(2-chloroacetyl)-4-phenylthiosemicarbazide.

Step 2: Cyclization to 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-amine and subsequent conversion

An alternative and more direct route involves the cyclization of a dithiocarbazate derivative, which is a common method for synthesizing substituted 1,3,4-thiadiazoles. A plausible one-pot synthesis could involve the reaction of 2-chloroacetic acid and N-phenylthiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[2][8]

Protocol: One-Pot Synthesis

-

To a stirred mixture of 2-chloroacetic acid (1 equivalent) and 4-phenylthiosemicarbazide (1 equivalent), slowly add phosphorus oxychloride (POCl₃, 3-5 equivalents) at 0-5 °C.

-

After the initial exothermic reaction subsides, heat the mixture under reflux for 2-3 hours.

-

Monitor the reaction by TLC.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., potassium hydroxide solution).[2]

-

The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the target compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Based on data from analogous compounds, the expected spectral data are as follows.[4][11][12]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key signals confirming the presence of the chloromethyl, phenyl, and amide protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 - 11.5 | Singlet | 1H | -NH- (Amide) | The amide proton is typically deshielded and appears as a broad singlet. This signal would disappear upon D₂O exchange.[4] |

| ~7.2 - 7.8 | Multiplet | 5H | Aromatic protons | Protons of the N-phenyl ring will appear in the aromatic region.[4] |

| ~4.8 - 5.0 | Singlet | 2H | -CH₂Cl | The methylene protons adjacent to the electronegative chlorine atom and the thiadiazole ring are expected to be significantly deshielded. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | C=O (Amide) | The carbonyl carbon of the amide group is typically found in this region.[11] |

| ~160 - 165 | C2/C5 (Thiadiazole) | The two carbons of the 1,3,4-thiadiazole ring are highly deshielded.[4][11] |

| ~120 - 140 | Aromatic Carbons | The six carbons of the phenyl ring will appear in this range.[4] |

| ~40 - 45 | -CH₂Cl | The carbon of the chloromethyl group, attached to an electronegative atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3200 - 3400 | N-H Stretch | Amide |

| ~3000 - 3100 | C-H Stretch | Aromatic |

| ~1660 - 1690 | C=O Stretch | Amide (Amide I band) |

| ~1580 - 1620 | C=N Stretch | Thiadiazole Ring |

| ~1500 - 1550 | N-H Bend | Amide (Amide II band) |

| ~1300 - 1400 | C-N Stretch | Aromatic Amine |

| ~650 - 800 | C-Cl Stretch | Chloromethyl Group |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely show the loss of the chloromethyl group and fragmentation of the amide linkage.

-

Expected [M]⁺: 253.01 (for C₁₀H₈³⁵ClN₃OS)

Potential Biological Activity and Applications

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore with a broad spectrum of biological activities.[1][13] The presence of the N-phenyl carboxamide and the reactive chloromethyl group in the target molecule suggests several potential areas of pharmacological interest.

Antimicrobial and Antifungal Activity

Numerous 1,3,4-thiadiazole derivatives have been reported to possess significant antibacterial and antifungal properties.[14][15][16] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity conferred by the phenyl group can enhance membrane permeability, while the thiadiazole core interacts with biological targets.[14] Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria.[4]

Anticancer Activity

The 1,3,4-thiadiazole scaffold is present in several compounds investigated for their anticancer properties.[17][18][19] These derivatives can induce apoptosis, inhibit cell cycle progression, and target specific enzymes like carbonic anhydrases that are overexpressed in tumor cells.[17] The chloromethyl group is an alkylating agent and could potentially form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in target proteins, leading to irreversible inhibition.

Visualization of Key Concepts

General Structure of the Target Compound

Caption: Key structural features of the target molecule.

Proposed Synthetic Workflow

Caption: Proposed one-pot synthesis workflow.

Safety and Handling

For research purposes only. Not intended for diagnostic or therapeutic use.[6] As with any chemical compound, proper safety precautions should be taken. This compound should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Given the presence of a chloromethyl group, it should be treated as a potential alkylating agent and skin contact should be avoided.

Conclusion

This compound is a molecule of significant interest due to its versatile 1,3,4-thiadiazole core and the presence of functional groups that impart reactivity and potential for biological interaction. This guide has outlined a plausible synthetic route and a detailed spectroscopic characterization profile based on established chemical principles and data from analogous structures. The potential for this compound in antimicrobial and anticancer research is substantial, warranting further investigation into its synthesis, characterization, and biological evaluation.

References

- Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). PMC - NIH.

- Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)

- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI.

- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv

- Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. (2025).

- This compound | CAS 113940-13-9. (n.d.). Santa Cruz Biotechnology.

- Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (n.d.). Chemical Methodologies.

- 5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide. (n.d.). EvitaChem.

- N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. (2019).

- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central.

- Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Deriv

- A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Deriv

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing.

- Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. (2025).

- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (n.d.). Chemical Methodologies.

- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. (n.d.).

- SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. (2018). World Journal of Pharmaceutical and Medical Research.

- Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Deriv

- N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. (n.d.). NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemmethod.com [chemmethod.com]

- 3. wjpmr.com [wjpmr.com]

- 4. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Buy 5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (EVT-1728967) | 1217862-67-3 [evitachem.com]

- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. chemmethod.com [chemmethod.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides [frontiersin.org]

- 17. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide. The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] This guide will delve into the structural attributes of the title compound, a plausible synthetic route based on established chemical principles, and its potential as a valuable building block in the development of novel therapeutic agents. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of new chemical entities for drug discovery.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a bioisostere of pyrimidine, a key component of nucleobases, which allows its derivatives to potentially interfere with DNA replication processes.[1][3] The inherent chemical properties of the 1,3,4-thiadiazole ring, such as its mesoionic character, contribute to the ability of its derivatives to cross biological membranes, enhancing their bioavailability.[1] Consequently, compounds incorporating this moiety have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[2]

The subject of this guide, this compound, combines the 1,3,4-thiadiazole core with two key substituents: an N-phenyl carboxamide group at the 2-position and a chloromethyl group at the 5-position. The N-phenyl carboxamide moiety is a common feature in many biologically active molecules and can participate in hydrogen bonding interactions with biological targets. The chloromethyl group is a reactive handle that can be utilized for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 113940-13-9 | [4] |

| Molecular Formula | C₁₀H₈ClN₃OS | [4] |

| Molecular Weight | 253.71 g/mol | [4] |

| Appearance | Likely a crystalline solid | Inferred from analogs |

| Solubility | Expected to be soluble in polar organic solvents | Inferred from analogs[3] |

| Stability | Stable under standard laboratory conditions | Inferred from analogs[3] |

Synthesis and Characterization

A specific, detailed synthesis protocol for this compound has not been identified in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of 1,3,4-thiadiazole derivatives and carboxamides.

Proposed Synthetic Pathway

The synthesis would likely proceed through a multi-step sequence, starting from chloroacetic acid and thiosemicarbazide to form the 5-(chloromethyl)-1,3,4-thiadiazole-2-amine intermediate. This intermediate could then be converted to the corresponding carboxylic acid, followed by amidation with aniline.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-5-(chloromethyl)-1,3,4-thiadiazole A mixture of chloroacetic acid and thiosemicarbazide would be heated in the presence of a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid to facilitate the cyclization and formation of the thiadiazole ring.

Step 2: Synthesis of 5-(Chloromethyl)-1,3,4-thiadiazole-2-carboxylic Acid The 2-amino group of the intermediate from Step 1 would be converted to a carboxylic acid. This could potentially be achieved through a Sandmeyer-type reaction, involving diazotization of the amino group followed by reaction with a suitable carboxylating agent.

Step 3: Synthesis of 5-(Chloromethyl)-1,3,4-thiadiazole-2-carbonyl chloride The carboxylic acid from Step 2 would be converted to the more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride.

Step 4: Synthesis of this compound The final product would be obtained by the reaction of the acyl chloride from Step 3 with aniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

Characterization

The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques. Based on analogous structures reported in the literature, the following spectral characteristics would be expected:

-

¹H NMR: Signals corresponding to the chloromethyl protons, the aromatic protons of the phenyl ring, and the amide proton.

-

¹³C NMR: Resonances for the chloromethyl carbon, the carbons of the thiadiazole ring, the carbonyl carbon of the carboxamide, and the carbons of the phenyl ring.

-

FT-IR: Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and vibrations of the aromatic rings.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of the compound.

Potential Biological Activities and Applications

While no specific biological data for this compound has been found, the extensive research on related analogs suggests several potential areas of application.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of 1,3,4-thiadiazole derivatives.[1][2][3] These compounds have been shown to inhibit various cancer cell lines, and their mechanisms of action often involve the inhibition of key enzymes or interference with cell signaling pathways. The presence of the N-phenyl carboxamide moiety in the title compound could facilitate interactions with biological targets, while the chloromethyl group provides a site for further derivatization to optimize anticancer potency.

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi. The title compound could serve as a precursor for the synthesis of novel antimicrobial agents.

Sources

A Technical Guide to the Spectroscopic Characterization of 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry. Given the prevalence of the 1,3,4-thiadiazole scaffold in pharmacologically active agents, a thorough understanding of its structural and electronic properties is paramount for targeted drug design and development.[1][2] This document synthesizes predictive data based on extensive literature analysis of analogous structures to provide a detailed spectroscopic profile, including Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). Furthermore, it outlines the self-validating methodologies for acquiring this data, ensuring scientific integrity and reproducibility. The causality behind experimental choices and data interpretation is explained, reflecting a senior application scientist's field-proven insights.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole nucleus is a versatile pharmacophore that constitutes the core of numerous compounds exhibiting a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] Its unique structural features, such as the =N-C-S moiety, contribute to its ability to interact with various biological targets. The title compound, this compound (Molecular Formula: C₁₀H₈ClN₃OS, CAS: 113940-13-9), combines this privileged scaffold with an N-phenyl carboxamide and a reactive chloromethyl group, suggesting its potential as both a bioactive molecule and a key intermediate for further chemical elaboration.[3] Accurate spectroscopic characterization is the bedrock of its chemical identity, ensuring purity, confirming structure, and enabling rational progression in a drug discovery pipeline.

Predicted Spectroscopic Profile

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule. The predicted vibrational frequencies for this compound are summarized below. The interpretation is based on the expected electronic environment of each functional group.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale and Authoritative Grounding |

| ~3300-3150 | N-H Stretch (Amide) | The secondary amide N-H bond exhibits a characteristic stretching vibration. Its position can be influenced by hydrogen bonding. In similar N-phenyl-1,3,4-thiadiazole-2-carboxamide structures, this peak is a prominent feature.[4][5] |

| ~3100-3000 | C-H Stretch (Aromatic) | These absorptions arise from the C-H bonds of the phenyl ring. |

| ~2960 & ~2870 | C-H Stretch (Aliphatic) | Asymmetric and symmetric stretching of the C-H bonds in the chloromethyl (-CH₂Cl) group are expected in this region. |

| ~1680-1660 | C=O Stretch (Amide I) | This is one of the most characteristic and intense bands in the spectrum, corresponding to the carbonyl group of the carboxamide. Its frequency is typical for secondary amides with adjacent aromatic/heterocyclic rings.[4][5] |

| ~1600, ~1500, ~1450 | C=C Stretch (Aromatic) | Multiple bands are expected for the phenyl ring skeletal vibrations. |

| ~1550-1530 | N-H Bend (Amide II) | This band, resulting from a coupling of N-H bending and C-N stretching, is another key indicator of a secondary amide. |

| ~1400-1450 | C=N Stretch | The endocyclic C=N bonds within the 1,3,4-thiadiazole ring give rise to characteristic stretching vibrations in this region.[2] |

| ~750 & ~690 | C-H Bend (Aromatic) | Out-of-plane bending vibrations for a monosubstituted benzene ring typically appear as two strong bands in these regions. |

| ~700-600 | C-Cl Stretch | The stretching vibration of the carbon-chlorine bond in the chloromethyl group is expected in the fingerprint region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is predicted to show distinct signals for each type of proton, with chemical shifts influenced by neighboring electronegative atoms and aromatic systems. The spectrum would be acquired in a deuterated solvent such as DMSO-d₆ or CDCl₃.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Authoritative Grounding |

| ~10.5-11.5 | Singlet | 1H | NH -C=O | The amide proton is typically deshielded and appears as a broad singlet at a high chemical shift. This signal would disappear upon D₂O exchange, a key validation step.[4] |

| ~7.6-7.8 | Multiplet (d) | 2H | Ar-H (ortho) | The protons on the phenyl ring ortho to the amide nitrogen are expected to be the most deshielded of the aromatic protons. |

| ~7.3-7.5 | Multiplet (t) | 2H | Ar-H (meta) | The meta protons of the phenyl ring will resonate upfield from the ortho protons. |

| ~7.1-7.2 | Multiplet (t) | 1H | Ar-H (para) | The para proton is typically the most shielded of the phenyl group protons. |

| ~5.0-5.2 | Singlet | 2H | -CH₂ -Cl | The methylene protons are adjacent to an electronegative chlorine atom and the electron-withdrawing thiadiazole ring, causing a significant downfield shift. This is a highly characteristic signal for the 5-(chloromethyl) substituent. |

The carbon NMR spectrum provides a count of unique carbon environments and insight into their hybridization and electronic state.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Authoritative Grounding |

| ~165-170 | C5 of Thiadiazole | The carbon atom of the thiadiazole ring at position 5, bonded to the chloromethyl group, is expected in this region. Carbons in the 1,3,4-thiadiazole ring typically resonate between 150-175 ppm.[6][7] |

| ~158-162 | C2 of Thiadiazole | The carbon at position 2 of the thiadiazole ring, part of the carboxamide linkage, will also be significantly deshielded.[4] |

| ~155-158 | C =O (Amide) | The amide carbonyl carbon is characteristically found in this downfield region.[4][5] |

| ~138-140 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring attached to the amide nitrogen. |

| ~129 | Ar-C H (meta) | Aromatic methine carbons. |

| ~125 | Ar-C H (para) | Aromatic methine carbons. |

| ~120 | Ar-C H (ortho) | Aromatic methine carbons. |

| ~40-45 | -C H₂-Cl | The aliphatic carbon of the chloromethyl group is expected in this range, influenced by the attached chlorine. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW: 253.71), Electron Ionization (EI) or Electrospray Ionization (ESI) could be used.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak would be expected at m/z ≈ 253. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~32% the intensity of the M⁺ peak) would be a definitive confirmation of the compound's identity.

-

Key Fragmentation Pathways:

-

Loss of Cl (m/z ≈ 218)

-

Cleavage of the N-phenyl bond to give the [C₆H₅NH]⁺ fragment (m/z ≈ 92) or the remaining thiadiazole fragment.

-

Fragmentation of the carboxamide linkage.

-

Methodologies for Spectroscopic Data Acquisition

The following protocols represent self-validating systems for acquiring high-quality spectroscopic data.

Experimental Workflow Diagram

Caption: Workflow for Spectroscopic Characterization.

FT-IR Spectroscopy Protocol

-

Objective: To identify the key functional groups.

-

Instrumentation: A calibrated FT-IR spectrometer.

-

Method (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by taking a background spectrum of air. The baseline should be flat.

-

Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Process the resulting spectrum by performing a baseline correction.

-

-

Validation: The presence of the predicted key peaks (Amide C=O, N-H, C=N) validates the core structure.

NMR Spectroscopy Protocol

-

Objective: To elucidate the carbon-hydrogen framework.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved.

-

-

¹H NMR Acquisition:

-

Tune and shim the instrument on the sample.

-

Acquire a standard ¹H spectrum. Key parameters include a 30-degree pulse angle and a relaxation delay of at least 1 second.

-

Process the spectrum: Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Process and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

-

Validation: The number of signals, their chemical shifts, multiplicities, and integrations should be fully consistent with the proposed structure. 2D NMR experiments like COSY and HSQC can be used for definitive assignment.

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Objective: To confirm the molecular formula and weight.

-

Instrumentation: An ESI-TOF or Orbitrap mass spectrometer.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

-

Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

-

Ensure the instrument is calibrated to provide high mass accuracy (<5 ppm error).

-

-

Validation: The measured mass of the molecular ion should match the calculated theoretical mass for C₁₀H₈ClN₃OS within the instrument's mass accuracy tolerance. The observed isotopic pattern for chlorine must be present.

Conclusion

The spectroscopic profile of this compound is distinct and can be reliably predicted and verified using standard analytical techniques. This guide provides the foundational data and methodologies necessary for researchers in drug development to confidently identify and utilize this compound. The combination of FT-IR, multinuclear NMR, and HRMS provides a self-validating system that ensures the structural integrity of the molecule, a critical step in the advancement of any potential therapeutic agent.

References

-

Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Available at: [Link]

-

DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Available at: [Link]

-

El-Metwaly, N. M., & El-Gazzar, A. B. A. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. National Institutes of Health. Available at: [Link]

-

MDPI. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Available at: [Link]

-

MDPI. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available at: [Link]

-

National Institutes of Health. (2023). An efficient eco-friendly, simple, and green synthesis of some new spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives as potential inhibitors of SARS-CoV-2 proteases: drug-likeness, pharmacophore, molecular docking, and DFT exploration. Available at: [Link]

-

Pavlova, V. V., et al. (2023). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. ResearchGate. Available at: [Link]

-

ResearchGate. (2018). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Available at: [Link]

-

Sarkar, S. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Jadavpur University. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemmethod.com [chemmethod.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An efficient eco-friendly, simple, and green synthesis of some new spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives as potential inhibitors of SARS-CoV-2 proteases: drug-likeness, pharmacophore, molecular docking, and DFT exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dergipark.org.tr [dergipark.org.tr]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide. As a molecule of interest within medicinal chemistry, unambiguous structural confirmation is paramount. NMR spectroscopy serves as the primary analytical technique for the structural elucidation of organic compounds.[1][2][3] This document offers a predictive interpretation of the ¹H and ¹³C NMR spectra, grounded in fundamental principles and data from analogous structures. It further outlines a robust experimental protocol for data acquisition, designed to ensure high-quality, reproducible results for researchers in drug discovery and chemical synthesis.

Introduction: The Imperative for Structural Verification

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[4] The compound this compound, incorporating a reactive chloromethyl group and a phenylcarboxamide moiety, represents a versatile intermediate for the synthesis of novel therapeutic agents.

Given its potential in drug development, precise structural characterization is not merely academic but a prerequisite for establishing structure-activity relationships (SAR) and ensuring the integrity of subsequent biological studies. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms.[1][3] This guide serves as a senior-level resource, explaining the causality behind the expected spectral features and providing a field-proven methodology for their acquisition and interpretation.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, a standardized atom numbering system is essential. The structure and numbering for this compound are presented below. This numbering will be used consistently throughout the guide.

Caption: Molecular structure and atom numbering scheme.

Core Principles of NMR Interpretation

The interpretation of an NMR spectrum relies on four key pieces of information.[5][6][7]

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus.[7] Electron-withdrawing groups (like halogens, oxygen, or aromatic rings) "deshield" a nucleus, causing its signal to appear at a higher ppm value (downfield).[8] Conversely, electron-donating groups "shield" a nucleus, shifting its signal to a lower ppm value (upfield).[9]

-

Integration: The area under a signal in a ¹H NMR spectrum is proportional to the number of protons generating that signal.[5][10] This allows for the determination of the relative ratio of different types of protons in the molecule.

-

Multiplicity (Splitting): This refers to the splitting of a signal into multiple peaks (e.g., a doublet, triplet). It is caused by the magnetic influence of non-equivalent protons on adjacent carbons (spin-spin coupling).[10] The n+1 rule is a common guide, where a signal for a proton with n non-equivalent neighbors is split into n+1 peaks.[7]

-

Coupling Constant (J): The distance between the split peaks in a multiplet is the coupling constant, measured in Hertz (Hz). Protons that are coupled to each other will have the same J-value.[7]

For ¹³C NMR, spectra are typically acquired with broadband proton decoupling, meaning each unique carbon atom appears as a single line (a singlet).[5] Therefore, the primary interpretive tools are the number of signals (which indicates the number of chemically distinct carbon environments) and their chemical shifts.[5]

Experimental Protocol: A Self-Validating Workflow

High-quality, interpretable NMR data is contingent upon meticulous sample preparation and proper instrument setup. The following protocol is a self-validating system designed to minimize artifacts and ensure spectral integrity.

Workflow Diagram

Caption: A standard workflow for NMR sample analysis.

Step-by-Step Methodology

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for N-phenyl-1,3,4-thiadiazole-2-carboxamide derivatives due to its excellent solubilizing power. Chloroform-d (CDCl₃) is another possibility. The choice of solvent is critical as its residual proton signal will be present in the spectrum.

-

Sample Concentration: Weigh approximately 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.[11] Dissolve this in 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[12] The solution must be homogeneous.

-

Filtration: To ensure optimal magnetic field homogeneity, the sample must be free of any particulate matter.[13] Filter the solution through a small plug of glass wool or a syringe filter packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12]

-

Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.[12]

-

Instrumental Analysis:

-

Locking and Shimming: The instrument uses the deuterium signal from the solvent to "lock" the magnetic field, ensuring stability. The magnetic field is then "shimmed," or homogenized, to achieve sharp, well-resolved peaks.

-

¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Sufficient scans are acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is run. Due to the low natural abundance of the ¹³C isotope (1.1%), more scans are required, leading to a longer acquisition time compared to ¹H NMR.[14]

-

Predictive ¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show three distinct groups of signals corresponding to the amide proton, the phenyl protons, and the chloromethyl protons.

| Signal Assignment (Atom No.) | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| Amide (NH ) | > 10.0 | Broad Singlet | 1H | Amide protons are acidic, often exchangeable, and appear far downfield due to deshielding by the adjacent carbonyl group and resonance effects. Their signals are typically broad.[15][16] |

| Phenyl (H2', H3', H4', H5', H6' ) | 7.0 - 8.0 | Multiplets | 5H | Protons on an aromatic ring resonate in this characteristic downfield region.[8][17] The signals will likely appear as complex multiplets due to spin-spin coupling between the ortho, meta, and para protons. |

| Chloromethyl (CH₂ Cl) | 4.6 - 5.0 | Singlet | 2H | These protons are adjacent to an electronegative chlorine atom and the thiadiazole ring, causing a significant downfield shift into this region.[18] With no adjacent protons to couple with, the signal will be a sharp singlet. |

Predictive ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, as all carbon atoms are in chemically unique environments.

| Signal Assignment (Atom No.) | Predicted δ (ppm) | Justification |

| C2 (Thiadiazole) | 160 - 165 | Carbons within the heterocyclic 1,3,4-thiadiazole ring are highly deshielded and appear far downfield.[4][15] |

| C5 (Thiadiazole) | 155 - 160 | Similar to C2, this carbon is part of the electron-deficient thiadiazole ring, placing it in the far downfield region.[4][15] |

| C7 (Carbonyl C=O) | 160 - 168 | The carbon of a carboxamide carbonyl group is strongly deshielded and resonates in this downfield region.[19][20] |

| C1' (Phenyl, ipso) | 135 - 140 | The aromatic carbon directly attached to the amide nitrogen (ipso-carbon) is influenced by the substituent, typically appearing in this range. |

| C3', C5' (Phenyl, meta) | 128 - 130 | Aromatic C-H carbons typically resonate in the 120-140 ppm range.[19] |

| C4' (Phenyl, para) | 124 - 127 | The chemical shift of the para carbon is sensitive to the electronic nature of the substituent. |

| C2', C6' (Phenyl, ortho) | 120 - 125 | The ortho carbons are also in the typical aromatic region. |

| C6 (CH₂Cl) | 40 - 50 | An aliphatic carbon bonded to an electronegative chlorine atom is deshielded compared to a simple alkane, shifting its signal downfield into this region.[20][21] |

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the expected chemical shifts, multiplicities, and integration patterns, researchers can confidently verify the synthesis of this key intermediate, assess its purity, and proceed with its application in drug discovery and development. The detailed experimental protocol ensures that the acquired data is of the highest quality, forming a solid foundation for rigorous structural elucidation.

References

- NMR Sample Preparation. (n.d.). University of California, Riverside.

- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.

- 13C NMR Chemical Shift. (n.d.). Oregon State University.

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics.

- NMR sample preparation guidelines. (n.d.). CERM.

- NMR Sample Preparation. (n.d.). University of Edinburgh.

- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.

- 1H NMR Chemical Shift. (n.d.). Oregon State University.

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central.

- Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (n.d.). Longdom Publishing.

- A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma.

- NMR Spectroscopy: Principles, Techniques, and Applications. (n.d.). Slideshare.

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest.

- NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. (n.d.). Wiley.

- NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. (n.d.). Wiley.

- Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.

- NMR Basics: Guide for Analysis and Interpretation. (2024, September 10). Chem-Station Int. Ed.

- NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes.

- The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs.

- A guide to 13C NMR chemical shift values. (n.d.). Compound Interest.

- 1H NMR chemical shift ppm table. (n.d.). University of Manitoba.

- 13C NMR Spectrum Table. (n.d.). University of Puget Sound.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI.

- NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.

- GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. (n.d.). Taylor & Francis Online.

- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.

- Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (n.d.). MDPI.

- 13C NMR Chemical Shift Table. (n.d.).

- New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (n.d.). DergiPark.

- 1H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. (n.d.). ResearchGate.

- Synthesis of 5-(2-chlorophenyl-1,3,4-thiadiazol-2-yl) carboxamide derivatives (6b–8b). (n.d.). ResearchGate.

- GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. (2016, February 3). ResearchGate.

- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). Journal of Organic and Pharmaceutical Chemistry.

- Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.

- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010, December 9). Molecules.

- Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024, July 27). PMC - NIH.

Sources

- 1. longdom.org [longdom.org]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. microbenotes.com [microbenotes.com]

- 4. mdpi.com [mdpi.com]

- 5. azooptics.com [azooptics.com]

- 6. emerypharma.com [emerypharma.com]

- 7. NMR Basics: Guide for Analysis and Interpretation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. acdlabs.com [acdlabs.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. sites.bu.edu [sites.bu.edu]

- 13. organomation.com [organomation.com]

- 14. compoundchem.com [compoundchem.com]

- 15. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 16. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 17. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 20. users.wfu.edu [users.wfu.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

mass spectrometry of 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide

An In-Depth Technical Guide to the Mass Spectrometry of 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into the principles, experimental protocols, and data interpretation associated with the mass spectrometry of this specific molecule. We will explore both soft and hard ionization techniques, propose detailed fragmentation pathways, and provide actionable protocols for acquiring and interpreting high-quality mass spectra. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction to this compound

This compound is a synthetic organic compound featuring a 1,3,4-thiadiazole heterocyclic core. The 1,3,4-thiadiazole ring is a common scaffold in many biologically active molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The presence of a reactive chloromethyl group and a phenylcarboxamide moiety suggests its potential as an intermediate in the synthesis of more complex drug candidates.[4] Accurate mass determination and structural elucidation are critical steps in the characterization of such novel compounds, for which mass spectrometry is an indispensable tool.[5][6]

Molecular Structure and Properties:

Foundational Principles of Mass Spectrometry for Small Molecule Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[5] For a small molecule like this compound, two common ionization techniques are particularly relevant: Electrospray Ionization (ESI) and Electron Ionization (EI).

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[8][9][10] ESI is highly compatible with liquid chromatography (LC-MS), making it ideal for the analysis of polar and thermally labile compounds.[8][11]

-

Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation.[8][9][10] The resulting fragment ions provide detailed structural information. EI is most commonly used with gas chromatography (GC-MS) for volatile and thermally stable compounds.[8][11]

The choice of ionization method will significantly influence the resulting mass spectrum and the structural information that can be obtained.

Experimental Protocol: Acquiring the Mass Spectrum

To ensure high-quality, reproducible data, a well-defined experimental protocol is essential. The following provides a step-by-step guide for the mass spectrometric analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining a clean mass spectrum.[12]

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a 1 mg/mL stock solution.

-

Working Solution for LC-ESI-MS: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL. The addition of 0.1% formic acid to the mobile phase can aid in protonation for positive ion mode ESI.

-

Sample for GC-EI-MS: If the compound is sufficiently volatile and thermally stable, a similar working solution in a volatile solvent like dichloromethane or ethyl acetate can be prepared.

Instrumentation and Data Acquisition

The following tables outline the recommended starting parameters for both LC-ESI-MS and GC-EI-MS analysis.

Table 1: LC-ESI-MS Parameters

| Parameter | Recommended Setting | Rationale |

| Liquid Chromatography | ||

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid facilitates protonation. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase LC. |

| Gradient | 5-95% B over 10 minutes | A standard gradient to elute compounds of varying polarity. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reproducibility. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray (ESI+) | Expected to form [M+H]⁺ ions. |

| Capillary Voltage | 3.5 kV | A typical voltage for stable spray. |

| Gas Temperature | 300 °C | To aid in desolvation. |

| Gas Flow | 8 L/min | To aid in desolvation. |

| Mass Range | m/z 50-500 | To cover the expected parent and fragment ions. |

| Fragmentation Voltage | Varied (e.g., 70-150 V) | To induce in-source fragmentation for structural information. |

Table 2: GC-EI-MS Parameters

| Parameter | Recommended Setting | Rationale |

| Gas Chromatography | ||

| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) | A versatile, low-polarity column suitable for a wide range of compounds. |

| Inlet Temperature | 250 °C | To ensure complete volatilization. |

| Oven Program | 50 °C (1 min), then ramp to 300 °C at 10 °C/min | A standard program to separate compounds by boiling point. |

| Carrier Gas | Helium | Inert carrier gas. |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI) | To induce fragmentation for structural elucidation. |

| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |

| Source Temperature | 230 °C | To maintain the analyte in the gas phase. |

| Mass Range | m/z 40-500 | To cover the expected parent and fragment ions. |

Predicted Fragmentation Pathways and Data Interpretation

The interpretation of the mass spectrum is key to confirming the structure of this compound. Below are the predicted fragmentation pathways under both ESI and EI conditions.

ESI Mass Spectrum (Positive Mode)

In ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 254.7. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible in the molecular ion peak at m/z 254.7 and 256.7. By increasing the fragmentation voltage in the source (in-source CID) or by performing tandem MS (MS/MS), characteristic fragments can be generated.

Proposed ESI Fragmentation Pathway:

Caption: Proposed EI fragmentation of this compound.

-

Loss of Chlorine Radical (m/z 218.7): A primary fragmentation event for chlorinated compounds.

-

Alpha-Cleavage: Cleavage of the bond between the thiadiazole ring and the carboxamide group.

-

McLafferty Rearrangement: While not immediately obvious from the structure, rearrangement reactions are common in EI-MS and could lead to unexpected fragments.

-

Formation of Phenyl Cation (m/z 77.1): A very common and stable fragment in the mass spectra of phenyl-containing compounds.

-

Formation of Phenylisocyanate Radical Cation (m/z 119.1): Resulting from the cleavage of the amide bond.

Table 3: Summary of Predicted Key Ions

| m/z (ESI) | m/z (EI) | Proposed Structure/Formula | Notes |

| 254.7 | 253.7 | [C₁₀H₈ClN₃OS + H]⁺ / C₁₀H₈ClN₃OS⁺· | Molecular Ion ([M+H]⁺ or M⁺·). Look for the Cl isotope pattern. |

| 219.7 | 218.7 | [C₁₀H₈N₃OS]⁺ / [C₁₀H₇N₃OS]⁺· | Loss of HCl or Cl·. |

| 135.1 | 134.1 | [C₇H₆N₂S]⁺ / [C₇H₅N₂S]⁺· | Fragment containing the thiadiazole and part of the amide. |

| 119.1 | 119.1 | [C₆H₅NCO + H]⁺ / C₆H₅NCO⁺· | Phenyl isocyanate fragment. |

| 77.1 | 77.1 | C₆H₅⁺ | Phenyl cation. |

Conclusion

The mass spectrometric analysis of this compound is a critical step in its structural confirmation and characterization. By employing a combination of soft (ESI) and hard (EI) ionization techniques, researchers can obtain both molecular weight information and detailed structural insights from the fragmentation patterns. The proposed fragmentation pathways and experimental protocols in this guide provide a solid foundation for the successful analysis of this and related thiadiazole derivatives. As with any analytical endeavor, careful optimization of instrumental parameters and meticulous data interpretation are paramount to achieving reliable and accurate results.

References

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]

-

Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]

-

Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

-

Small molecule analysis using MS. Bioanalysis Zone. [Link]

-

Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. ResearchGate. [Link]

-

Prepping Small Molecules for Mass Spec. Biocompare. [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health. [Link]

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. ResearchGate. [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. National Institutes of Health. [Link]

-

Mass Spectrometry Ionization Methods. Emory University. [Link]

-

Ionization Methods in Mass Spectrometry. YouTube. [Link]

-

What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. [Link]

-

Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Metware Biotechnology. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

-

Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. National Institutes of Health. [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

-

Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. [Link]

-

Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(R-amino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-spectral-characteristics-of-N-(2%2C2%2C2-Koval-Chernyshenko/540411a0de4f877d54024350616181f9644f77c8]([Link]

-

An efficient eco-friendly, simple, and green synthesis of some new spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives as potential inhibitors of SARS-CoV-2 proteases: drug-likeness, pharmacophore, molecular docking, and DFT exploration. National Institutes of Health. [Link]

Sources

- 1. Buy N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | 392242-20-5 [smolecule.com]

- 2. Buy 5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (EVT-1728967) | 1217862-67-3 [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. scbt.com [scbt.com]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. youtube.com [youtube.com]

- 10. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. biocompare.com [biocompare.com]

Foreword: The Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 1,3,4-Thiadiazole Derivatives

In the landscape of drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, diverse biological targets — is a cornerstone of efficient therapeutic development. The 1,3,4-thiadiazole nucleus stands out as one such scaffold.[1][2] This five-membered aromatic heterocycle, containing one sulfur and two nitrogen atoms, possesses a unique combination of chemical properties that make it exceptionally versatile.[1] Its mesoionic character and high aromaticity grant it significant metabolic stability and an enhanced ability to cross cellular membranes, allowing it to interact effectively with a wide array of biological targets.[3][4][5] Furthermore, the 1,3,4-thiadiazole ring is a bioisosteric equivalent of moieties like pyrimidines and oxadiazoles, enabling it to interfere with fundamental biological processes, such as DNA replication.[4][5] These favorable pharmacokinetic and pharmacodynamic properties have led to the development of numerous 1,3,4-thiadiazole derivatives with a broad spectrum of potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[1][6][7][8][9] This guide provides an in-depth exploration of these activities, focusing on the underlying mechanisms, structure-activity relationships, and the practical methodologies used to validate their therapeutic potential.

The 1,3,4-Thiadiazole Core: Structure and Synthesis

The versatility of the 1,3,4-thiadiazole scaffold begins with its accessible synthesis, which allows for extensive functionalization at the C2 and C5 positions. This chemical tractability is fundamental to exploring structure-activity relationships (SAR) and optimizing derivatives for specific biological targets.

Core Structure

The fundamental structure of 1,3,4-thiadiazole provides a stable, aromatic core ripe for chemical modification.

Caption: General structure of a 2,5-disubstituted 1,3,4-thiadiazole.

Common Synthetic Pathway